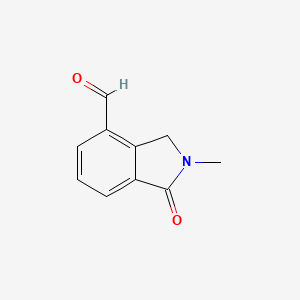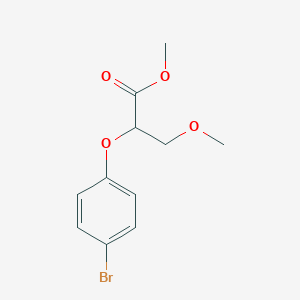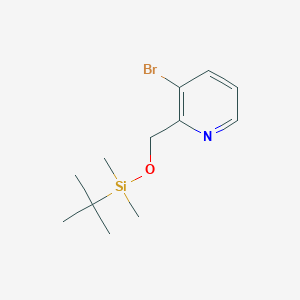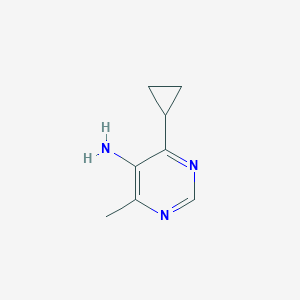
Dimethyl (2-chlorophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-chlorophenyl)malonate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of two ester groups attached to a malonic acid backbone, with a 2-chlorophenyl group substituting one of the hydrogen atoms on the central carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-chlorophenyl)malonate can be synthesized through the chlorination of dimethyl malonate using sulfuryl chloride. The reaction typically involves the following steps:
Chlorination: Dimethyl malonate is treated with sulfuryl chloride to introduce the chlorine atom at the desired position.
Purification: The resulting product is purified to obtain this compound in high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorination methods and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-chlorophenyl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Decarboxylation: Heating or the use of specific catalysts can induce decarboxylation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids are formed.
Decarboxylation: Simpler organic molecules are produced.
Applications De Recherche Scientifique
Dimethyl (2-chlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Materials Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl (2-chlorophenyl)malonate involves its reactivity as a malonate ester. The compound can form enolates under basic conditions, which can then participate in various nucleophilic substitution reactions. The presence of the 2-chlorophenyl group influences the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Malonate: A simpler malonate ester without the 2-chlorophenyl group.
Diethyl Malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic Acid: The parent compound of malonate esters.
Uniqueness
This substitution can influence the compound’s behavior in chemical reactions and its suitability for specific applications .
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
dimethyl 2-(2-chlorophenyl)propanedioate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
Clé InChI |
DFDJWGZNOOMSEJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



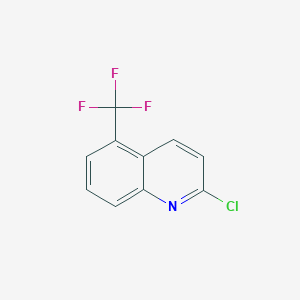
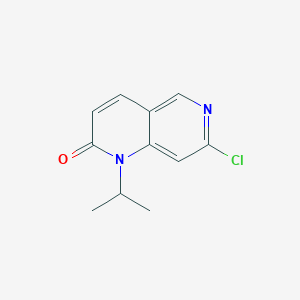
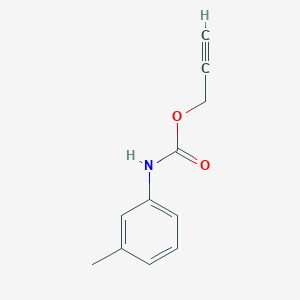
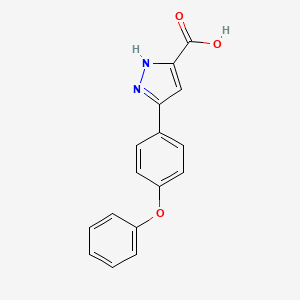
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
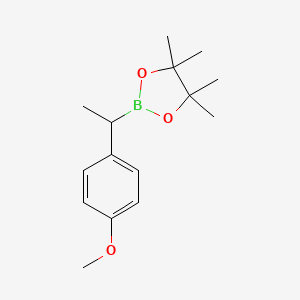
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)


